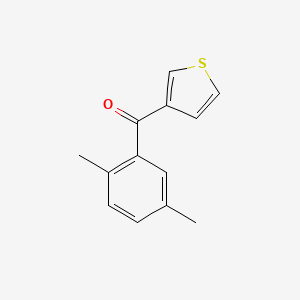

3-(2,5-Dimethylbenzoyl)thiophene

Descripción

Contextualization within Thiophene-Based Ketone Chemistry

Thiophene (B33073) and its derivatives have long been recognized as "privileged pharmacophores" in medicinal chemistry due to their diverse biological activities. nih.govrsc.org The thiophene ring is a versatile scaffold, and its incorporation into more complex molecules often imparts favorable pharmacokinetic and pharmacodynamic properties. nih.gov Thiophene-based ketones, a class to which 3-(2,5-Dimethylbenzoyl)thiophene belongs, are significant for their synthetic utility and as intermediates in the preparation of a wide array of biologically active compounds. encyclopedia.pubmdpi.com The carbonyl group provides a reactive handle for further chemical transformations, allowing for the construction of more elaborate molecular architectures. The specific placement of the 2,5-dimethylbenzoyl group at the 3-position of the thiophene ring influences the molecule's electronic properties and steric environment, which can in turn affect its reactivity and potential biological interactions.

Significance of Benzoylthiophene Derivatives in Synthetic Organic Chemistry

Benzoylthiophene derivatives are a prominent subclass of thiophene compounds that have found extensive use in various fields, including medicinal chemistry and materials science. nih.govresearchgate.net The benzoyl group can be readily modified, and the thiophene ring can undergo a variety of chemical reactions, such as electrophilic substitution, oxidation, and reduction. pharmaguideline.com This synthetic versatility allows chemists to generate a diverse library of compounds for screening and development. For instance, the general class of benzothiophene (B83047) derivatives has been explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The synthesis of these derivatives often involves methods like Friedel-Crafts acylation, Suzuki-Miyaura coupling, and various cyclization strategies. researchgate.net

Research Landscape and Future Directions for this compound

Current research on this compound and related compounds is focused on exploring their potential in medicinal chemistry and as building blocks for novel organic materials. The unique substitution pattern of the dimethylbenzoyl group may lead to specific biological targets or unique photophysical properties. Recent studies on thiophene derivatives have highlighted their potential in developing new anti-inflammatory agents, kinase inhibitors, and fluorescent probes. mdpi.comacs.orgresearchgate.net Future research on this compound will likely involve the synthesis of new analogs with modified substitution patterns on both the thiophene and benzoyl rings. These studies will aim to establish structure-activity relationships and to identify lead compounds for further development in drug discovery and materials science. The exploration of its reactivity in various chemical transformations will also continue to be an area of interest for synthetic chemists.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C13H12OS |

| Molecular Weight | 216.3 g/mol |

| CAS Number | 896618-60-3 |

| Appearance | Not explicitly stated, likely a solid |

| Melting Point | Not available in the provided search results |

| Boiling Point | Not available in the provided search results |

| InChI Key | DEXVYYSMOLMDNG-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2,5-dimethylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-9-3-4-10(2)12(7-9)13(14)11-5-6-15-8-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXVYYSMOLMDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641839 | |

| Record name | (2,5-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896618-60-3 | |

| Record name | (2,5-Dimethylphenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=896618-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 3 2,5 Dimethylbenzoyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-(2,5-Dimethylbenzoyl)thiophene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide a comprehensive picture of its atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the protons on the thiophene (B33073) ring and the 2,5-dimethylphenyl group.

The protons on the thiophene ring typically appear as multiplets in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing benzoyl group. modgraph.co.uk The protons of the two methyl groups on the benzoyl ring are expected to appear as sharp singlets in the upfield region. The remaining aromatic protons on the dimethylphenyl ring will exhibit complex splitting patterns due to their coupling with each other. General chemical shift ranges for protons in similar chemical environments are well-established. pdx.edugithub.io

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene-H | 6.8 - 7.2 | Multiplet |

| Dimethylphenyl-H | 7.0 - 7.5 | Multiplet |

| Methyl (-CH₃) | ~2.3 - 2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment. The spectrum of this compound will show signals for the carbonyl carbon, the aromatic carbons of both rings, and the methyl carbons.

The most downfield signal is attributed to the carbonyl carbon (C=O), which typically resonates in the 190–200 ppm range due to the strong deshielding effect of the oxygen atom. libretexts.org The carbons within the aromatic rings appear in the 125–150 ppm range. libretexts.orgoregonstate.edu The methyl group carbons are the most shielded, appearing at the upfield end of the spectrum. The electronegativity of adjacent atoms and substituent effects play a significant role in determining the precise chemical shifts. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups. libretexts.orgoregonstate.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Aromatic (C=C) | 125 - 150 |

| Methyl (-CH₃) | 20 - 30 |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the connectivity between the benzoyl and thiophene moieties, advanced two-dimensional (2D) NMR experiments are employed. scribd.comslideshare.net

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. sdsu.edu It would reveal the coupling relationships between the protons on the thiophene ring and separately, the protons on the dimethylphenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.netyoutube.com This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying long-range (typically two- and three-bond) couplings between protons and carbons. sdsu.eduyoutube.com This technique would provide definitive evidence for the connection between the thiophene and benzoyl groups by showing a correlation between the thiophene protons and the carbonyl carbon, and between the protons on the dimethylphenyl ring and the carbonyl carbon. It is also essential for assigning quaternary (non-protonated) carbons. scribd.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₃H₁₂OS, corresponding to a molecular weight of approximately 216.3 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the compound is expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 216. The fragmentation pattern provides a fingerprint of the molecule's structure. For benzoyl thiophene derivatives, characteristic fragmentation involves the cleavage of bonds adjacent to the carbonyl group and the thiophene ring. nih.govarkat-usa.org

Key fragmentation pathways would likely include:

Cleavage of the C-C bond between the carbonyl group and the thiophene ring, leading to the formation of a 2,5-dimethylbenzoyl cation (m/z = 133) and a thienyl radical, or a thiophenecarbonyl cation (m/z = 111) and a 2,5-dimethylphenyl radical.

Loss of a methyl group (CH₃) from the molecular ion.

Fragmentation of the thiophene ring itself.

The analysis of these fragments helps to confirm the presence and connectivity of the constituent parts of the molecule. nih.gov

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present. nih.gov The IR spectrum of this compound is dominated by absorptions characteristic of its ketone and aromatic functionalities. uniroma1.itpressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound Values are based on typical frequency ranges for the specified functional groups. libretexts.orglibretexts.org

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | Medium-Weak | Stretch |

| Alkyl C-H | 2850 - 3000 | Medium-Weak | Stretch |

| Carbonyl (C=O) | 1670 - 1700 | Strong, Sharp | Stretch |

| Aromatic C=C | 1450 - 1600 | Medium-Weak | Stretch |

The most diagnostic peak in the spectrum is the strong, sharp absorption from the carbonyl (C=O) group of the ketone, expected around 1670-1700 cm⁻¹. libretexts.org The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.publibretexts.org Absorptions corresponding to the C-H bonds of the methyl groups would be observed just below 3000 cm⁻¹. libretexts.org

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique can measure bond lengths, bond angles, and dihedral angles with high precision. ubc.ca

Chromatographic Separations for Purity Assessment and Isolation

The purification and assessment of purity for this compound are critical steps following its synthesis to ensure the removal of starting materials, catalysts, and byproducts. Chromatographic techniques are the primary methods employed for both the isolation of the compound and the verification of its purity. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Thin-Layer Chromatography (TLC) is a fundamental technique used for the rapid, qualitative monitoring of reaction progress and for preliminary purity checks. Due to its conjugated aromatic system, this compound is UV-active, allowing for easy visualization of spots on a TLC plate under UV light (typically at 254 nm) where it appears as a dark spot against a fluorescent background. The technique is also instrumental in determining the optimal solvent system for column chromatography.

Column Chromatography represents the standard method for the preparative purification of this compound on a laboratory scale. Following synthesis, such as through Friedel-Crafts acylation, the crude reaction mixture is subjected to column chromatography to isolate the desired product. xisdxjxsu.asia The choice of stationary and mobile phases is crucial for effective separation.

For this class of compounds, silica (B1680970) gel is the most commonly used stationary phase. A gradient of non-polar and polar solvents, typically a mixture of hexane (B92381) and ethyl acetate, is employed as the mobile phase (eluent). The separation is based on the polarity of the components in the mixture; less polar compounds travel down the column faster, while more polar impurities are retained longer on the silica gel. The fractions are collected and analyzed by TLC to identify those containing the pure product.

The general procedure for purification via flash column chromatography is outlined below:

| Parameter | Description |

| Stationary Phase | Silica Gel (typically 230-400 mesh) |

| Mobile Phase (Eluent) | A gradient system of Hexane and Ethyl Acetate is common. The process often starts with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increases in polarity. |

| Sample Loading | The crude product is often pre-adsorbed onto a small amount of silica gel ("dry loading") or dissolved in a minimal amount of a non-polar solvent before being applied to the top of the column. |

| Elution & Fractionation | The mobile phase is passed through the column under positive pressure (flash chromatography). Fractions are collected sequentially. |

| Monitoring | The composition of each fraction is monitored by TLC. Fractions containing the pure compound are combined. |

High-Performance Liquid Chromatography (HPLC) can be employed for the high-resolution analysis of this compound to determine its purity with high accuracy. While specific methods for this exact compound are not extensively published, methods for structurally similar aromatic ketones are well-established. A reversed-phase HPLC (RP-HPLC) method would be the most probable approach. This technique provides quantitative data on purity, often expressed as a percentage of the total peak area.

A typical hypothetical RP-HPLC setup for purity analysis is detailed in the following table:

| Parameter | Typical Condition |

| Stationary Phase | C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (set at a wavelength corresponding to the compound's absorbance maximum, likely in the 250-320 nm range) |

| Injection Volume | 5 - 20 µL |

| Purity Determination | The purity is calculated from the area of the main peak relative to the total area of all peaks in the chromatogram. |

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful technique for assessing the purity of volatile and thermally stable compounds. Given the molecular weight and structure of this compound, it is amenable to GC analysis. This method can detect and identify volatile impurities that might be present in the sample.

Reactivity and Derivatization Chemistry of 3 2,5 Dimethylbenzoyl Thiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in 3-(2,5-Dimethylbenzoyl)thiophene is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The benzoyl group, being an electron-withdrawing group, deactivates the thiophene ring towards electrophilic attack and directs incoming electrophiles primarily to the C5 position, which is para to the benzoyl substituent, and to a lesser extent, the C2 position. The C4 position is the most deactivated. Thiophene itself is generally more reactive than benzene (B151609) in electrophilic substitution reactions. pharmaguideline.com

Common electrophilic substitution reactions include:

Halogenation: Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically in the presence of a catalyst like iron or aluminum trihalide, to introduce a halogen atom onto the thiophene ring, predominantly at the C5 position. uci.edu

Nitration: The introduction of a nitro group (-NO2) can be accomplished using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This reaction must be carefully controlled due to the activating nature of the thiophene ring.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H) onto the thiophene ring. libretexts.org This reaction is reversible. libretexts.org

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids like aluminum chloride, can introduce acyl and alkyl groups, respectively. libretexts.org However, the deactivating effect of the existing benzoyl group can make these reactions challenging.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. wikipedia.org Subsequent loss of a proton restores the aromaticity of the ring. wikipedia.orguci.edu

Nucleophilic Reactions at the Carbonyl and Substituted Benzoyl Moiety

The carbonyl carbon of the benzoyl group is electrophilic and thus a prime target for nucleophiles. libretexts.org Nucleophilic addition to the carbonyl group is a fundamental reaction of this compound. libretexts.org

Key nucleophilic reactions include:

Grignard Reactions: Organometallic reagents like Grignard reagents (R-MgX) can add to the carbonyl carbon to form a tertiary alcohol after acidic workup.

Addition of Hydrides: Hydride reagents, as discussed in the reduction section, are a form of nucleophilic addition.

Formation of Hemiacetals and Acetals: In the presence of an alcohol and an acid catalyst, the ketone can be converted to a hemiacetal and then to an acetal, which can serve as a protecting group for the carbonyl functionality.

Reduction Reactions of the Ketone Functionality

The ketone functionality in this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group (-CH2-). youtube.com

Reduction to an Alcohol: This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common choices. youtube.com These reagents deliver a hydride ion to the electrophilic carbonyl carbon, and subsequent protonation yields the corresponding secondary alcohol, (2,5-dimethylphenyl)(thiophen-3-yl)methanol. youtube.com

Reduction to a Methylene Group (Deoxygenation): For the complete removal of the carbonyl oxygen to form 3-(2,5-dimethylbenzyl)thiophene, harsher reduction conditions are necessary. The two main methods for this are:

Wolff-Kishner Reduction: This method involves heating the ketone with hydrazine (B178648) (N2H4) and a strong base like potassium hydroxide (B78521) (KOH). youtube.com

Clemmensen Reduction: This reaction employs a zinc-mercury amalgam (Zn(Hg)) in the presence of a strong acid, typically hydrochloric acid (HCl). youtube.com

The choice between these reduction methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. youtube.com

| Reduction Type | Reagents | Product | Conditions |

| Alcohol Formation | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (2,5-dimethylphenyl)(thiophen-3-yl)methanol | Mild |

| Deoxygenation (Wolff-Kishner) | Hydrazine (N₂H₄), Potassium hydroxide (KOH) | 3-(2,5-dimethylbenzyl)thiophene | Basic, high temperature |

| Deoxygenation (Clemmensen) | Zinc-mercury amalgam (Zn(Hg)), Hydrochloric acid (HCl) | 3-(2,5-dimethylbenzyl)thiophene | Acidic |

Oxidation Reactions of the Thiophene Sulfur Atom and Side Chains

The thiophene sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, though this can lead to reactive intermediates. acs.orgnih.gov The methyl groups on the benzoyl ring can also be oxidized under strong conditions.

Oxidation of the Thiophene Sulfur: Oxidation of the thiophene ring can be achieved with oxidizing agents like hydrogen peroxide or peracids. nih.govdicp.ac.cn The initial product is a thiophene-S-oxide, which is often unstable and can act as a reactive electrophilic species. acs.orgnih.gov Further oxidation can lead to the corresponding sulfone. dicp.ac.cn These S-oxides can undergo various subsequent reactions, including Diels-Alder-type dimerizations. nih.gov

Side-Chain Oxidation: The dimethyl groups on the benzoyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid, typically under harsh conditions.

Studies on the oxidation of thiophene derivatives have shown that the sulfur atom can be oxidized to sulfoxides and sulfones, which can then be removed in processes like oxidative desulfurization (ODS). dicp.ac.cn The nighttime oxidation of thiophene in the atmosphere can lead to the formation of organosulfates and sulfonates. nih.gov

Ring-Opening and Cyclization Reactions of Derived Intermediates

The thiophene ring, while aromatic, can undergo ring-opening reactions under specific conditions, often involving strong bases or metals. beilstein-journals.orgresearchgate.netrsc.org Intermediates derived from this compound can also be designed to undergo cyclization reactions to form more complex heterocyclic systems.

Ring-Opening Reactions: Treatment of certain thiophene derivatives with strong organolithium reagents can lead to the cleavage of the thiophene ring. beilstein-journals.orgresearchgate.net For example, the reaction of dithienothiophenes with aryllithium reagents has been shown to result in ring-opened bithiophene products. beilstein-journals.org Aluminum(I) reagents have also been shown to induce carbon-sulfur bond activation and ring-expansion or desulfurization of thiophenes. rsc.org

Cyclization Reactions: Functionalized derivatives of this compound can be used as precursors for the synthesis of fused-ring systems. For instance, an amino group introduced on the thiophene ring could potentially cyclize with the ketone moiety to form a thienopyridine derivative. Thiophene ring-opening can also be a key step in one-pot syntheses of complex heterocyclic hybrids. nih.gov

Strategic Functionalization via Advanced Cross-Coupling Methodologies

Modern cross-coupling reactions provide powerful tools for the strategic functionalization of both the thiophene and benzoyl rings of this compound. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgyoutube.com

To utilize these methods, the starting material is typically first halogenated (e.g., brominated) at a specific position on the thiophene or benzoyl ring. This halo-derivative can then participate in various cross-coupling reactions:

Suzuki Coupling: This reaction couples the halo-derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. rsc.org

Heck Coupling: This reaction involves the coupling of the halo-derivative with an alkene in the presence of a palladium catalyst and a base.

Stille Coupling: This reaction uses an organotin compound as the coupling partner with the halo-derivative, catalyzed by palladium.

Sonogashira Coupling: This allows for the formation of a C-C triple bond by coupling the halo-derivative with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the halo-derivative with an amine in the presence of a palladium catalyst.

These methods offer a high degree of control and functional group tolerance, enabling the synthesis of a wide array of complex derivatives. rsc.org Iron-catalyzed cross-electrophile coupling has also emerged as a method for forming thioether products. nih.gov

| Coupling Reaction | Catalyst | Coupling Partner | Bond Formed |

| Suzuki | Palladium | Organoboron compound | C-C |

| Heck | Palladium | Alkene | C-C |

| Stille | Palladium | Organotin compound | C-C |

| Sonogashira | Palladium/Copper | Terminal alkyne | C-C (alkyne) |

| Buchwald-Hartwig | Palladium | Amine | C-N |

Exploitation of the Ketone Moiety for Further Derivatization (e.g., Oxime Formation)

The ketone functionality is a versatile handle for a wide range of derivatization reactions beyond simple reduction. These reactions can introduce new functional groups and significantly alter the molecule's properties.

Oxime Formation: The ketone reacts with hydroxylamine (B1172632) (NH2OH) to form an oxime. This reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. The resulting oxime can exist as E and Z isomers.

Hydrazone Formation: Reaction with hydrazine (N2H4) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone.

Wittig Reaction: This reaction converts the ketone into an alkene by reacting it with a phosphorus ylide (a Wittig reagent). This is a powerful method for C=C bond formation.

Enolate Formation and Alkylation: In the presence of a strong base, a proton can be removed from the carbon atom adjacent to the carbonyl group (the α-carbon) to form an enolate. This enolate is a potent nucleophile and can be alkylated by reacting it with an alkyl halide. However, in the case of this compound, the α-carbon is on the thiophene ring, and its deprotonation and subsequent reaction would need to compete with other potential reaction pathways.

These derivatization reactions highlight the synthetic utility of the ketone group in creating a diverse library of compounds based on the this compound scaffold.

Photochemical Reactivity and Transformations

The photochemical behavior of aromatic ketones, including benzoylthiophenes, is a subject of significant interest due to the diverse array of transformations they can undergo upon irradiation. While specific, detailed research on the photochemical reactivity of this compound is not extensively documented in publicly available literature, the reactivity of the broader class of 3-benzoylthiophenes provides a framework for understanding its potential transformations. The photochemical reactions of these compounds are largely dictated by the nature of their electronically excited states and the surrounding chemical environment.

The absorption of ultraviolet (UV) light by 3-benzoylthiophenes promotes the molecule to an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1). The reactivity of the molecule is predominantly governed by the character of this lowest triplet state, which can be of n,π* or π,π* nature. For many benzoylthiophenes, the lowest triplet state is the n,π* state, localized on the carbonyl group. This state exhibits radical-like character at the oxygen atom, making it susceptible to hydrogen abstraction and addition reactions.

One of the characteristic photochemical reactions of benzoylthiophenes is their photocycloaddition with alkenes to form oxetanes, also known as the Paterno-Büchi reaction. Although specific studies on this compound are lacking, research on related 3-benzoylthiophenes has shown that irradiation in the presence of alkenes can lead to the formation of thienyl-substituted oxetanes. The regioselectivity and stereoselectivity of this reaction are influenced by the substitution patterns on both the thiophene and the alkene.

Furthermore, in the presence of suitable hydrogen donors, the excited triplet state of a 3-benzoylthiophene (B1295597) derivative can abstract a hydrogen atom, leading to the formation of a ketyl radical. This radical can then undergo dimerization or other subsequent reactions. The presence of ortho-methyl groups on the benzoyl ring, as in this compound, may influence the efficiency and pathway of such intermolecular reactions due to steric hindrance around the carbonyl group.

Intramolecular photochemical reactions are also a possibility, particularly if a suitable reaction partner is present within the molecule. For instance, intramolecular hydrogen abstraction could occur if a C-H bond is favorably positioned relative to the excited carbonyl group. However, in the case of this compound, such a pathway is not immediately obvious without further derivatization.

It is important to note that the thiophene ring itself can participate in photochemical reactions, such as [2+2] cycloadditions or electrocyclizations, especially in styryl- or other appropriately substituted thiophene derivatives. While these reactions are well-documented for other thiophene-containing systems, their relevance to the photochemistry of this compound would depend on the specific reaction conditions and the presence of other reactive species.

Given the absence of specific experimental data for this compound in the reviewed literature, the following table is a generalized representation based on the known photochemical reactivity of related 3-benzoylthiophenes.

| Reaction Type | Reactants | Typical Products | General Observations |

| Photocycloaddition | Alkene | Oxetane | Reaction proceeds via the triplet n,π* state of the ketone. Regio- and stereoselectivity are influenced by steric and electronic factors. |

| Photoreduction | Hydrogen Donor (e.g., isopropanol) | Pinacol | Formation of a ketyl radical intermediate through hydrogen abstraction. |

| Photoreaction with Amino Acids | Tryptophan | Complex adducts | Involves hydrogen atom abstraction and subsequent radical-radical coupling reactions. |

Table 1: Potential Photochemical Transformations of this compound Based on Analogue Reactivity

Further empirical research, including detailed product analysis and quantum yield measurements upon irradiation of this compound under various conditions, is necessary to fully elucidate its specific photochemical reactivity and the nature of the resulting transformations.

Computational and Theoretical Investigations of 3 2,5 Dimethylbenzoyl Thiophene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the electronic landscape and three-dimensional arrangement of atoms in 3-(2,5-Dimethylbenzoyl)thiophene. These methods provide insights into bond lengths, bond angles, and the distribution of electron density, which collectively govern the molecule's physical and chemical properties.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like this compound. DFT calculations are frequently used to optimize the molecular geometry and to determine the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Representative DFT Functionals for Electronic Property Calculations of Thiophene (B33073) Derivatives

| DFT Functional | Common Application | Basis Set Example |

|---|---|---|

| B3LYP | Geometry optimization, Electronic properties | 6-31G(d), 6-311++G(d,p) |

| CAM-B3LYP | Excited states, Long-range interactions | 6-31+G(d,p) |

| ωB97XD | Non-covalent interactions, HOMO-LUMO gaps | 6-311++G(d,p) |

| PBE0 | General purpose, Electronic properties | def2-SV(P) |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), offer a higher level of theory without relying on empirical parameterization. While computationally more demanding than DFT, they can provide benchmark data for ground-state geometries and energies. For thiophene and its derivatives, ab initio calculations have been employed to study conformational preferences and the effects of substituents on the aromatic ring. rsc.org For 2-formylthiophene, a related compound, ab initio MO calculations with full geometry optimization have been used to determine the energy of the stable conformations and the transition states for their interconversion. rsc.org Such studies reveal that while minimal basis sets can correctly predict the relative stability of conformers, more extended basis sets are necessary to obtain energy differences that are in close agreement with experimental data. rsc.org

Excited State Calculations and Spectroscopy Simulations (e.g., Time-Dependent Density Functional Theory - TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for investigating the excited states of molecules and simulating their UV-Vis absorption spectra. byjus.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax).

For π-conjugated systems like this compound, the lowest energy electronic transitions are typically π→π* in nature. The specific λmax is influenced by the extent of conjugation, the nature of substituents, and the molecular conformation. Computational studies on other benzoyl-substituted heterocycles have shown that the orientation of the benzoyl group relative to the heterocyclic ring can significantly modulate the nature and energy of the lowest excited states. researchgate.net TD-DFT calculations on thiophene-based chromophores have been successfully used to interpret their UV-Vis spectra, often in conjunction with different functionals to assess accuracy. elsevierpure.com For example, in styryl-thiophene derivatives, TD-DFT calculations have been used to assign the observed absorption bands to specific molecular orbital transitions, such as HOMO → LUMO. semanticscholar.org While TD-DFT is a powerful tool, it can sometimes provide qualitatively incorrect results for certain thiophene-based compounds, for instance, by misordering excited states or poorly distributing oscillator strengths.

Conformational Analysis and Energy Landscapes

The rotational freedom around the single bond connecting the thiophene ring and the carbonyl group in this compound gives rise to different conformers. The relative stability of these conformers is determined by a balance of steric and electronic effects.

Computational conformational analysis canmap the potential energy surface as a function of the dihedral angle between the thiophene and benzoyl rings. Studies on related 2-aroyl and 3-aroyl derivatives of thiophene and furan (B31954) have shown that these molecules often adopt non-planar ground-state conformations to alleviate steric hindrance. For 2-acylthiophenes, the S,O-cis conformer is generally preferred. rsc.org In contrast, for 3-substituted derivatives, the X,O-trans conformation is often the most stable. It is therefore expected that this compound would preferentially adopt a conformation where the carbonyl oxygen points away from the sulfur atom of the thiophene ring. The presence of the two methyl groups on the benzoyl ring will further influence the preferred dihedral angle, likely leading to a significantly twisted structure.

Table 2: Expected Conformational Preferences in Aroylthiophenes

| Substitution Pattern | Predominant Conformer | Driving Factors |

|---|---|---|

| 2-Aroylthiophene | S,O-cis | Electrostatic interactions, minimal steric hindrance |

| 3-Aroylthiophene | X,O-trans | Reduced steric repulsion |

Reaction Mechanism Elucidation and Transition State Analysis

The most common synthetic route to this compound is likely the Friedel-Crafts acylation of thiophene with 2,5-dimethylbenzoyl chloride. Computational chemistry can be used to elucidate the mechanism of such electrophilic aromatic substitution reactions. The regioselectivity of the acylation of thiophene, which preferentially occurs at the 2-position, is well-explained by considering the stability of the Wheland intermediate (a resonance-stabilized carbocation). echemi.comstackexchange.com Attack at the C2 position allows for more resonance structures, and thus a more stable intermediate, compared to attack at the C3 position. stackexchange.com

To achieve substitution at the 3-position, as in the target molecule, specific synthetic strategies or starting materials would be required. If starting from thiophene, the reaction would likely yield the 2-acyl isomer as the major product. Computational analysis of the reaction mechanism would involve locating the transition state structures for the electrophilic attack at both the C2 and C3 positions and calculating their corresponding activation energies. The reaction pathway with the lower activation barrier would correspond to the major product. Such calculations would typically be performed using DFT methods.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static properties or the mechanism of a single reaction step, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the study of conformational changes, solvent effects, and interactions with other molecules.

For a molecule like this compound, MD simulations could be used to study its conformational dynamics in different solvent environments. nih.gov By simulating the molecule over nanoseconds or longer, one could observe the transitions between different rotational conformers and determine their relative populations, providing a dynamic picture that complements the static energy landscape from quantum calculations. Although specific MD studies on this compound are not prominent in the literature, simulations of other small aromatic molecules in lipid bilayers or in solution provide a framework for how such studies could be conducted. nih.gov Furthermore, ab initio molecular dynamics, which combines molecular dynamics with on-the-fly quantum chemical calculations, can be used to model chemical reactions and non-adiabatic processes, such as the relaxation of photoexcited thiophene. nih.gov

Prediction of Reactivity and Selectivity Profiles

Computational chemistry provides a powerful lens for predicting the reactivity and selectivity of organic molecules. In the case of this compound, theoretical studies are instrumental in understanding its behavior in chemical reactions, particularly in electrophilic aromatic substitution, which is a key reaction class for thiophene and its derivatives.

The reactivity of thiophene is greater than that of benzene (B151609) in electrophilic substitution reactions, a phenomenon attributed to the electron-donating nature of the sulfur atom which stabilizes the intermediate carbocation (the sigma-complex). e-bookshelf.dewikipedia.org Generally, electrophilic attack on unsubstituted thiophene occurs preferentially at the C2 (or α) position due to the superior resonance stabilization of the resulting intermediate compared to attack at the C3 (or β) position. echemi.comstackexchange.com The intermediate from C2 attack allows for the positive charge to be delocalized over three atoms, including the sulfur atom, whereas the intermediate from C3 attack has only two resonance structures. echemi.comstackexchange.com

Detailed Research Findings:

While specific computational studies exclusively focused on this compound are not extensively available in the public domain, the principles of computational analysis of substituted thiophenes can be applied to predict its reactivity profile. Density Functional Theory (DFT) is a common method used to investigate the mechanisms of such reactions. nih.gov These studies typically involve calculating the energies of the possible intermediates and transition states for electrophilic attack at the different available positions on the thiophene ring (C2, C4, and C5).

For a 3-acylthiophene, the acyl group is deactivating and generally directs incoming electrophiles to the C5 position, and to a lesser extent, the C4 position. The C2 position is the most deactivated. The presence of the 2,5-dimethylphenyl group will further modulate this reactivity. The methyl groups are electron-donating and can influence the conformational preference of the benzoyl group relative to the thiophene ring, which in turn can affect the steric hindrance around the adjacent C2 and C4 positions of the thiophene ring.

Computational models can predict the most likely sites for electrophilic attack by calculating various reactivity indices. These include:

Frontier Molecular Orbital (FMO) analysis: The Highest Occupied Molecular Orbital (HOMO) indicates the region of the molecule most likely to donate electrons in a reaction with an electrophile. The site with the largest HOMO coefficient is often the most reactive towards electrophiles.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The most negative potential region (red/yellow) is the most susceptible to electrophilic attack.

Fukui Functions: These functions provide a measure of the change in electron density at a particular point in the molecule when the total number of electrons is changed, indicating the local reactivity.

Predicted Reactivity and Selectivity Data:

Based on the general principles of electrophilic substitution on 3-substituted thiophenes, a qualitative prediction of the reactivity and selectivity for this compound can be made. Quantitative predictions would require specific DFT calculations. The following table illustrates the type of data that would be generated from such a computational study. The values presented are hypothetical and serve to demonstrate the expected trends.

| Position of Electrophilic Attack | Relative Energy of Sigma-Complex (kcal/mol) | Predicted Major/Minor Product | Influencing Factors |

| C5 | 0 (most stable) | Major | Electronic deactivation by the 3-benzoyl group is lowest at this position. It is the preferred site for electrophilic attack in 3-substituted thiophenes with deactivating groups. |

| C4 | +3-5 | Minor | Steric hindrance from the adjacent benzoyl group may increase the energy of the intermediate. |

| C2 | > +10 | Very Minor/Not Formed | This position is electronically the most deactivated by the 3-benzoyl group. Steric hindrance from both the benzoyl group and the sulfur atom also plays a role. |

Table 1. Hypothetical Computational Data for Electrophilic Substitution on this compound

Structure Property Relationship Studies of 3 2,5 Dimethylbenzoyl Thiophene Analogues

Influence of Substituent Effects on Electronic Characteristics

The electronic properties of 3-(2,5-dimethylbenzoyl)thiophene analogues are highly sensitive to the nature and position of substituents on the aromatic framework. These modifications can profoundly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the electronic band gap and photophysical properties.

The introduction of electron-donating or electron-withdrawing groups is a common strategy to modulate these electronic characteristics. For instance, in related thiophene-based systems, attaching electron-donating groups like dimethylamine (B145610) leads to a destabilization of the HOMO level and a smaller band gap, while electron-withdrawing groups such as cyano (CN) or carboxylic acid (COOH) have the opposite effect, stabilizing the HOMO and often widening the band gap. researchgate.net Studies on N-thienylcarbazoles have shown that substitution at the 2-position of the thiophene (B33073) ring perturbs the electronic properties of the ground state more significantly than substitution at the 3-position. clockss.org

The effect of various substituents on the electronic properties of thiophene-based copolymers has been systematically investigated. The table below summarizes the impact of different functional groups on the optical and electrochemical properties of thieno[3,2-b]thiophene-based polymers.

| Polymer | Substituent Group | Absorption Max (nm) | Optical Band Gap (eV) | HOMO Level (eV) | LUMO Level (eV) |

|---|---|---|---|---|---|

| P1 | Cyano (-CN) | 545 | 2.27 | -5.85 | -3.58 |

| P2 | Carboxylic Acid (-COOH) | 539 | 2.30 | -5.92 | -3.62 |

| P3 | Dimethylamine (-N(CH3)2) | 527 | 2.35 | -5.45 | -3.10 |

Similarly, theoretical studies on benzoyl(trimethyl)germane, a structural relative, have demonstrated that electron-withdrawing groups decrease the energy levels of the lowest singlet and triplet states, leading to red-shifted fluorescence. nih.gov This principle is directly applicable to the design of this compound analogues with tailored emission properties. The strategic placement of methyl groups also plays a role; while they are weakly electron-donating, their introduction can alter molecular symmetry and induce steric effects that indirectly influence electronic properties and intersystem crossing rates. nih.gov

Stereochemical Considerations in Molecular Design

The three-dimensional arrangement of atoms in this compound analogues is a critical determinant of their properties and interactions. A key stereochemical feature is the rotational barrier around the single bond connecting the thiophene and benzoyl rings. The presence of a methyl group at the ortho-position (the 2-position) of the benzoyl ring introduces significant steric hindrance, which restricts free rotation.

This steric clash between the ortho-methyl group and the thiophene ring forces the two rings into a non-planar conformation. Computational studies on analogous ortho-substituted tertiary aromatic amides have shown a dramatic increase in the rotational barrier around the C-C(O) bond, by as much as 19.2 kcal/mol, compared to unsubstituted analogues. nsf.gov A similar effect is expected in this compound, leading to a preferred twisted conformation in the ground state. This contrasts with related diarylthiophene systems lacking such ortho-substituents, where the thiophene rings can rotate more freely in solution. researchgate.net

Conformationally rigid analogues of related 2-amino-3-benzoylthiophenes have been synthesized to lock the molecule into a specific spatial arrangement. nih.govacs.org This approach has been instrumental in probing the bioactive conformation for receptor binding, demonstrating that subtle changes in molecular shape can switch a compound's activity from antagonistic to allosterically enhancing. nih.govacs.org While this compound itself is not chiral, the introduction of appropriate substituents on the thiophene or benzoyl rings, or the creation of atropisomers due to very high rotational barriers, could impart chirality, a crucial consideration in pharmaceutical design.

The table below illustrates the calculated rotational energy barriers for different ortho-substituents in a model tertiary aromatic amide system, highlighting the significant impact of steric bulk.

| Compound Analogue | Ortho-Substituent | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| 1g | -H | 4.5 |

| 1f | -Cl | 13.0 |

| 1e | -Cl, -Cl | 19.2 |

| - | -CH3, -CH3 | 14.7 |

Correlation of Molecular Architecture with Chemical Reactivity Profiles

The chemical reactivity of this compound analogues is intrinsically linked to their molecular architecture. The interplay of electronic effects from substituents and steric hindrance governs the accessibility and reactivity of different sites within the molecule.

The this compound scaffold can undergo reactions at several positions: the thiophene ring, the benzoyl carbonyl group, and the methyl groups. The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride (B1222165) or lithium aluminum hydride. The thiophene ring is susceptible to electrophilic substitution; however, the position of attack is influenced by the directing effects of the benzoyl group and any other substituents present. The benzoyl group is a deactivating, meta-directing group, which would favor substitution at the 5-position of the thiophene ring. However, steric hindrance from the bulky 2,5-dimethylbenzoyl moiety can play a significant role. libretexts.org

The presence of the 2,5-dimethyl groups on the benzoyl ring not only influences the conformation but also sterically shields the adjacent carbonyl group and the thiophene ring to some extent. This steric hindrance can alter reaction pathways. rsc.org For instance, in dearomative cycloadditions of substituted thiophenes, increasing the steric bulk on the thiophene ring by adding a methyl group was found to improve both the yield and regioselectivity of the reaction. acs.org Conversely, severe steric hindrance can also impede reactions. The bulky nature of a tert-butyl group on a benzene (B151609) ring, for example, is known to hinder electrophilic attack at the adjacent ortho-positions. msu.edu

The following table provides a qualitative overview of how architectural features influence reactivity.

| Architectural Feature | Influence on Reactivity | Example Reaction Type |

|---|---|---|

| Electron-withdrawing benzoyl group | Deactivates thiophene ring towards electrophilic substitution. | Nitration, Halogenation |

| Ortho-methyl group on benzoyl ring | Sterically hinders approach to the carbonyl and adjacent thiophene positions. | Nucleophilic addition, Electrophilic substitution |

| Substituents on the thiophene ring | Directs incoming electrophiles and modulates ring reactivity. | Friedel-Crafts acylation |

| Planarity/Torsion Angle | Affects π-system conjugation and thus the reactivity of the entire system. | Cycloaddition reactions |

Engineering Molecular Structures for Tunable Properties in Materials Science

The ability to systematically modify the structure of this compound analogues makes them promising candidates for the development of advanced materials with tailored properties. By engineering the molecular structure, researchers can tune the optical and electronic characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net

The core strategy involves the synthesis of derivatives with specific electron-donating and electron-accepting moieties to control the HOMO/LUMO energy levels and the band gap. For example, creating donor-acceptor-donor (D-A-D) type small molecules based on a thiophene framework is a proven approach for OPV materials. semanticscholar.org The this compound unit can serve as a versatile building block in such systems.

The synthesis of novel benzo[b]thieno[2,3-d]thiophene derivatives for use as solution-processable semiconductors in OFETs highlights the potential of expanding the fused thiophene system to enhance charge transport properties. mdpi.com These materials have demonstrated respectable hole mobility and high on/off current ratios. The introduction of substituents can also be used to control the solid-state packing of the molecules, which is crucial for efficient charge transport in thin films.

Furthermore, the photophysical properties of these analogues can be fine-tuned. The introduction of various substituents can alter absorption and emission wavelengths, as well as fluorescence quantum yields. researchgate.net This tunability is essential for creating new fluorescent probes and emitters for OLEDs. The table below presents examples of how modifications to a thiophene-based molecular structure can influence its performance in an organic electronic device.

| Compound/Polymer | Structural Modification | Target Application | Observed Property/Performance |

|---|---|---|---|

| Thieno[3,2-b]thiophene Copolymers | Introduction of -CN, -COOH, -N(CH3)2 groups | Sensors, Memory Devices | Tunable band gaps (2.27-2.35 eV), High ON/OFF ratio (10^6) |

| Benzo[b]thieno[2,3-d]thiophene Derivatives | Extension of π-conjugated system | OFETs | Hole mobility up to 0.005 cm²/Vs |

| D-A-D Thiophene Small Molecules | Fluorination of acceptor unit | OPVs | Lowered HOMO levels, increased open-circuit voltage |

Applications of 3 2,5 Dimethylbenzoyl Thiophene in Advanced Materials and Synthetic Chemistry

Utilization as a Synthetic Building Block for Complex Molecules

3-(2,5-Dimethylbenzoyl)thiophene serves as a crucial building block in organic synthesis for the construction of more complex molecules and materials. Its structure is particularly amenable to further functionalization, allowing chemists to use it as a scaffold to build larger, more intricate molecular architectures.

A primary method for its own synthesis is the Friedel-Crafts acylation, which reacts 2,5-dimethylthiophene (B1293386) with 2,5-dimethylbenzoyl chloride. This role as a product of a key reaction and a starting point for others underscores its utility as an intermediate. The electronic nature of the molecule, particularly the electron-withdrawing effect of the benzoyl group, reduces the electron density of the thiophene (B33073) ring. This modification of reactivity is instrumental in guiding subsequent chemical transformations. For instance, this electronic property makes the thiophene ring susceptible to specific coupling reactions. Research insights indicate that its structure favors Suzuki-Miyaura cross-coupling reactions at the β-position of the thiophene ring, a widely used method for forming carbon-carbon bonds. libretexts.org This controlled reactivity allows for the precise incorporation of the this compound unit into larger conjugated systems, which is essential for creating materials with tailored properties for electronic and optoelectronic applications.

Integration into Organic Electronic and Optoelectronic Devices

The inherent electronic properties of the thiophene moiety make this compound a compound of interest for the organic electronics industry. Thiophene and its derivatives are foundational materials in this sector due to their excellent charge transport capabilities and tunable electronic structures. researchgate.netresearchgate.net

| Device Type | Function of Thiophene Moiety | Key Properties & Research Findings | Reference |

|---|---|---|---|

| Organic Photovoltaics (OPVs) | Donor Material / Part of Conjugated System | Thiophene-based oligomers offer efficient light harvesting and good charge carrier transport. Fused-thiophene systems can lead to high open-circuit voltage (Voc) and power conversion efficiencies (PCE). | mdpi.com |

| Organic Light-Emitting Diodes (OLEDs) | Emitter / Host Material / Charge Transport Layer | The thiophene core is used to create emitters with high quantum efficiency and specific emission colors. Introducing thiophene as a π-bridge in D-A-D structures can red-shift emission and improve external quantum efficiency (EQE). | beilstein-journals.orgrsc.orgfrontiersin.org |

| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Channel | Thiophene-based semiconductors, including fused systems, are known to exhibit high charge carrier mobility. Molecular packing (e.g., face-to-face π–π stacking vs. herringbone) significantly impacts transistor performance. | nih.govrsc.orgrsc.org |

Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, thiophene-based materials are frequently employed as the electron-donor component in the active layer of a solar cell. mdpi.com The broad absorption and favorable energy levels of thiophene polymers and small molecules allow for efficient light harvesting. mdpi.com While specific performance metrics for this compound in OPVs are not detailed in the provided search results, its structural class is central to OPV research. mdpi.com Fused-thiophene small molecules, for example, have been shown to achieve high power conversion efficiencies and significant open-circuit voltage, a critical parameter for solar cell performance. mdpi.com The ability to use molecules like this compound as building blocks allows for the synthesis of larger donor materials designed to optimize the absorption spectrum and energy level alignment in photovoltaic devices. nih.gov

Organic Light-Emitting Diodes (OLEDs)

This compound is directly utilized in the production of organic light-emitting diodes (OLEDs). In OLEDs, thiophene derivatives can function as part of the emissive layer, either as the light-emitting dopant or as the host material. beilstein-journals.orgrsc.org The design of emitter molecules is crucial for device efficiency and color purity. researchgate.net Research on donor-π-acceptor (D-π-A) molecules shows that using thiophene as a π-conjugated linker can result in high fluorescence quantum yields and excellent device performance, including high current and power efficiencies. beilstein-journals.org Furthermore, introducing a thiophene unit as a π-bridge in emitter molecules can lead to a significant red-shift in emission, which is a key strategy for developing deep-red and near-infrared (NIR) OLEDs. frontiersin.org One study demonstrated that this approach led to a device with a maximum external quantum efficiency (EQE) of 5.75% for deep-red emission. frontiersin.org

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are another key application for thiophene-based materials, where they serve as the active semiconductor layer. rsc.orgmdpi.com The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor. Thiophene derivatives, particularly fused-ring systems, are known for achieving high mobilities due to their planar structures, which facilitate intermolecular π–π stacking and efficient charge transport. rsc.orgresearchgate.net Studies on various arylenediimide-thiophene derivatives have reported electron mobilities as high as 0.35 cm²/Vs. nih.gov The specific molecular packing—whether face-to-face or herringbone—has a direct impact on transistor performance. rsc.org As a versatile building block, this compound can be used to synthesize larger, more complex semiconductors for OFET applications, where its structure can be integrated into systems designed for optimal molecular ordering and charge transport. nih.gov

Role in the Development of Functional Polymer Composites

The compound this compound is a monomer that can be used to create functional polymer composites. Conducting polymers, such as those based on polythiophene, are a significant class of materials with applications ranging from sensors to energy storage. researchgate.netresearchgate.net The synthesis of these polymers often involves the polymerization of functionalized thiophene monomers. nih.govrsc.org

Precursor for Advanced Materials with Specific Electronic Properties

The role of this compound as a building block makes it a valuable precursor for creating advanced materials with tailored electronic characteristics. The synthesis of organic semiconductors for applications like OLEDs and OFETs often begins with foundational molecules that can be systematically modified. nih.govmdpi.com

The structure of this compound is a launchpad for such syntheses. Through chemical reactions like the Suzuki-Miyaura coupling, additional aromatic or functional groups can be attached to the thiophene core. This synthetic flexibility allows for the precise tuning of the final material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge transport properties and solid-state packing. For example, different thiophene derivatives are synthesized to create donor-acceptor semiconductors where the backbone curvature and electronic properties are carefully controlled to optimize OFET performance. nih.gov Therefore, this compound is not just a component but a starting point for the rational design of new generations of high-performance organic electronic materials.

Contribution to Catalysis and Reaction Methodologies Development

This compound serves as a significant building block in the development of synthetic methodologies, particularly in the construction of more complex molecular architectures. Its primary contribution lies not as a catalyst itself, but as a key reactant in various chemical transformations that are fundamental to organic synthesis and materials science.

The synthesis of this compound itself showcases important reaction methodologies. The most direct route is the Friedel-Crafts acylation of thiophene with 2,5-dimethylbenzoyl chloride. An alternative approach involves the acylation of 2,5-dimethylthiophene; because the alpha-positions (2 and 5) are blocked by methyl groups, electrophilic substitution occurs preferentially at the beta-position (position 3). This regioselectivity is a key feature of reaction methodologies involving substituted thiophenes.

Furthermore, the thiophene scaffold is integral to various cross-coupling strategies used to form biaryl compounds, which are important in pharmaceuticals and materials science. researchgate.net While less common for the direct synthesis of this specific compound, methodologies like the Suzuki-Miyaura cross-coupling are employed for related thiophene derivatives by coupling a halogenated thiophene with a boronic acid derivative under palladium catalysis. researchgate.net The principles of these reactions are central to modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high precision. The development of these palladium-catalyzed reactions represents a major advancement in reaction methodologies. researchgate.net

The table below summarizes key synthetic methodologies involving or leading to this compound.

| Reaction Methodology | Starting Materials | Catalyst/Reagents | Key Feature | Reference |

| Friedel-Crafts Acylation | Thiophene + 2,5-dimethylbenzoyl chloride | Pyridine (B92270) or AlCl₃ | Direct, high regioselectivity for the 3-position. | |

| Selective Acylation | 2,5-Dimethylthiophene + Acyl Chloride | AlCl₃ or FeCl₃ | Selective acylation at the β-position due to steric hindrance at α-positions. | |

| Suzuki-Miyaura Coupling | 3-Bromothiophene + 2,5-dimethylphenylboronic acid | Palladium catalysts (e.g., Pd(PPh₃)₄) | Forms C-C bonds; used for constructing biaryls containing thiophene. | researchgate.net |

Emerging Applications in Chemical Technologies

The unique electronic and structural properties of the thiophene ring make this compound and its derivatives valuable in the development of advanced materials and emerging chemical technologies. researchgate.net Thiophene-based compounds are noted for their chemical robustness, versatility, and functional properties, which are exploited in organic electronics. researchgate.net

One of the primary areas of application is in the field of organic electronics. Specifically, this compound is utilized in the production of organic semiconductors and organic light-emitting diodes (OLEDs). Thiophene-based materials are crucial for these technologies due to their excellent electron transport properties and stability. researchgate.net They serve as fundamental building blocks for constructing the organic semiconductors used in devices like thin-film field-effect transistors (OFETs) and solar cells. researchgate.net

Moreover, derivatives of the 2,5-dimethylthiophene core are being explored for applications in photochromic materials. These materials can change their properties upon exposure to light and are considered highly promising for use in optical memories and photoswitches. researchgate.net For instance, a diarylethene incorporating a 1-(2,5-dimethyl-3-thiazolyl)-2-[2-methyl-5-(4-hydroxymethylphenyl)-3-thienyl]perfluorocyclopentene structure has been synthesized and shown to exhibit photochromism, changing color upon irradiation with UV light. researchgate.net This highlights the potential of using the 3-thienyl scaffold, related to this compound, in creating next-generation molecular-scale devices.

The table below details some of the emerging applications for this class of compounds.

| Application Area | Specific Technology | Relevant Properties | Reference |

| Organic Electronics | Organic Semiconductors, OLEDs, OFETs | Semiconducting properties, electron transport, chemical stability. | researchgate.net |

| Photochromic Materials | Optical Memories, Photoswitches | Ability to change color/properties upon light irradiation. | researchgate.net |

| Material Science | Building block for complex materials | Versatility and robustness of the thiophene core. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,5-Dimethylbenzoyl)thiophene, and how can reaction conditions be optimized?

- Methodology :

- Friedel-Crafts Acylation : React 2,5-dimethylthiophene with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane. Monitor reaction progress via TLC and optimize temperature (room temperature to 40°C) to balance yield and purity .

- Workup : Quench the reaction with ice/water, extract with CH₂Cl₂, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 60–80%, depending on stoichiometry and catalyst loading .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure and purity of this compound?

- Characterization Workflow :

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., thiophene C-H protons at δ 6.8–7.2 ppm; benzoyl carbonyl at δ 190–200 ppm in ¹³C) .

- X-ray Crystallography : Resolve crystal packing and confirm molecular geometry (e.g., bent thiophene backbone, dihedral angles between aromatic planes) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₃H₁₂OS: calculated 216.07 g/mol) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Key Insights :

- The electron-withdrawing benzoyl group reduces thiophene’s electron density, favoring Suzuki-Miyaura coupling at the β-position. Use Pd(PPh₃)₄ catalyst and arylboronic acids in THF/H₂O (3:1) at 80°C .

- Contradiction Note : Substituted thiophenes with bulky groups (e.g., 2,5-biphenyl) may exhibit steric hindrance, reducing coupling efficiency despite electronic activation .

Q. What strategies are employed to enhance the photostability and thermal stability of thiophene-based compounds in optoelectronic applications?

- Methodological Approaches :

- Substituent Engineering : Introduce tert-butyl groups (e.g., 2,5-bis(5-tert-butylbenzoxazolyl)thiophene) to sterically shield the core, improving thermal stability (decomposition >300°C) .

- Encapsulation : Embed thiophene derivatives in polymer matrices (e.g., P3HT) to reduce photo-oxidation. Monitor stability via UV-Vis spectroscopy under accelerated aging (AM 1.5G solar simulator) .

Q. How can computational methods like DFT aid in predicting the optoelectronic properties of this compound derivatives?

- Computational Workflow :

- DFT Analysis : Calculate HOMO-LUMO gaps (e.g., ~3.2 eV for unsubstituted derivatives) using B3LYP/6-31G(d) basis sets. Correlate with experimental UV-Vis absorption maxima (e.g., λₐᵦₛ ~350 nm) .

- IRI Analysis : Map non-covalent interactions (e.g., S···π contacts) to predict crystal packing and charge transport properties .

Q. What experimental approaches are used to evaluate the enzyme-mediated activation of thiophene derivatives for biological applications?

- Biological Testing :

- In Vitro Assays : Incubate this compound with laccase or peroxidase enzymes. Monitor activation via HPLC-MS for oxidized metabolites (e.g., sulfoxide derivatives) .

- Nematicidal Activity : Treat Meloidogyne incognita larvae with enzyme-activated derivatives. Measure LC₅₀ values (e.g., 10–50 µM) using motility inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.